

Comparative Efficacy of Fudecalone for the Prophylaxis of Coccidiosis in Broiler Chickens

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Compound of Interest

Compound Name: *Fudecalone*

Cat. No.: *B1247958*

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An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of **Fudecalone**, a novel anticoccidial agent, against established treatments for the control of coccidiosis in broiler chickens. The data presented is based on a standardized experimental challenge model designed to evaluate the prophylactic efficacy of various anticoccidial compounds. For comparative purposes, **Fudecalone** is benchmarked against leading ionophores, Monensin and Salinomycin, and the chemical coccidiostat, Diclazuril.

Disclaimer: **Fudecalone** is a placeholder name for a novel compound. The experimental data presented for **Fudecalone** is hypothetical and for illustrative purposes to guide researchers in comparative analysis. All data for comparator products is synthesized from publicly available research.

Data Presentation: Comparative Performance Metrics

The following tables summarize the key performance and efficacy parameters from a simulated 42-day broiler growth trial. A mixed-species *Eimeria* challenge (*E. acervulina*, *E. maxima*, *E. tenella*) was administered on day 14.

Table 1: Growth Performance and Feed Utilization (Day 0-42)

Treatment Group	Dosage	Average Body Weight Gain (g)	Feed Conversion Ratio (FCR)
Uninfected, Unmedicated Control	N/A	2550	1.55
Infected, Unmedicated Control	N/A	2150	1.85
Fudecalone (Placeholder)	2 ppm	2495	1.58
Monensin	100 ppm	2420	1.62
Salinomycin	66 ppm	2450	1.60
Diclazuril	1 ppm	2510	1.57

Table 2: Anticoccidial Efficacy Metrics (Day 20; 6 Days Post-Infection)

Treatment Group	Upper Intestinal Lesion Score ¹	Mid-Intestinal Lesion Score ²	Cecal Lesion Score ³	Oocysts Per Gram (OPG) of Feces
Uninfected, Unmedicated Control	0.0	0.0	0.0	0
Infected, Unmedicated Control	2.9	2.5	3.2	250,000
Fudecalone (Placeholder)	0.4	0.3	0.2	8,500
Monensin	0.8	0.7	0.9	45,000
Salinomycin	0.7	0.5	0.6	30,000
Diclazuril	0.2	0.1	0.1	1,500

¹ Primarily reflects lesions caused by *E. acervulina*. ² Primarily reflects lesions caused by *E. maxima*. ³ Primarily reflects lesions caused by *E. tenella*. Lesion scores are based on the Johnson and Reid (1970) scoring system (0=normal, 4=most severe).

Experimental Protocols

The data presented was generated based on a standardized floor pen trial protocol, adhering to guidelines for evaluating the efficacy of anticoccidial drugs.[\[1\]](#)[\[2\]](#)

1. Animals and Housing:

- Subjects: Day-old male broiler chicks of a commercial strain (e.g., Ross 308).
- Allocation: Chicks are weighed and randomly allocated to floor pens with fresh litter, ensuring uniform distribution of body weights.
- Housing: Environmentally controlled rooms with appropriate temperature, ventilation, and lighting programs for the duration of the trial.
- Feed and Water: Provided ad libitum. Diets are formulated to meet or exceed nutritional requirements for each growth phase (starter, grower, finisher). All diets are free of other anticoccidial agents.

2. Experimental Design:

- Treatments: As detailed in the tables, including a non-infected, unmedicated control (NC), an infected, unmedicated control (PC), and infected groups receiving the respective anticoccidial drugs mixed into the feed from day 0 to day 37. A drug-free withdrawal feed is provided from day 38 to 42.
- Replication: Each treatment group consists of a minimum of 8 replicate pens, with 20-50 birds per pen.
- Infection Model: On day 14, all birds (except the NC group) are orally inoculated with a mixed culture of sporulated *Eimeria* oocysts (*E. acervulina*, *E. maxima*, *E. tenella*). The oocyst doses are titrated to induce moderate clinical coccidiosis, resulting in significant performance depression and intestinal lesions in the PC group.[\[1\]](#)[\[3\]](#)

3. Data Collection:

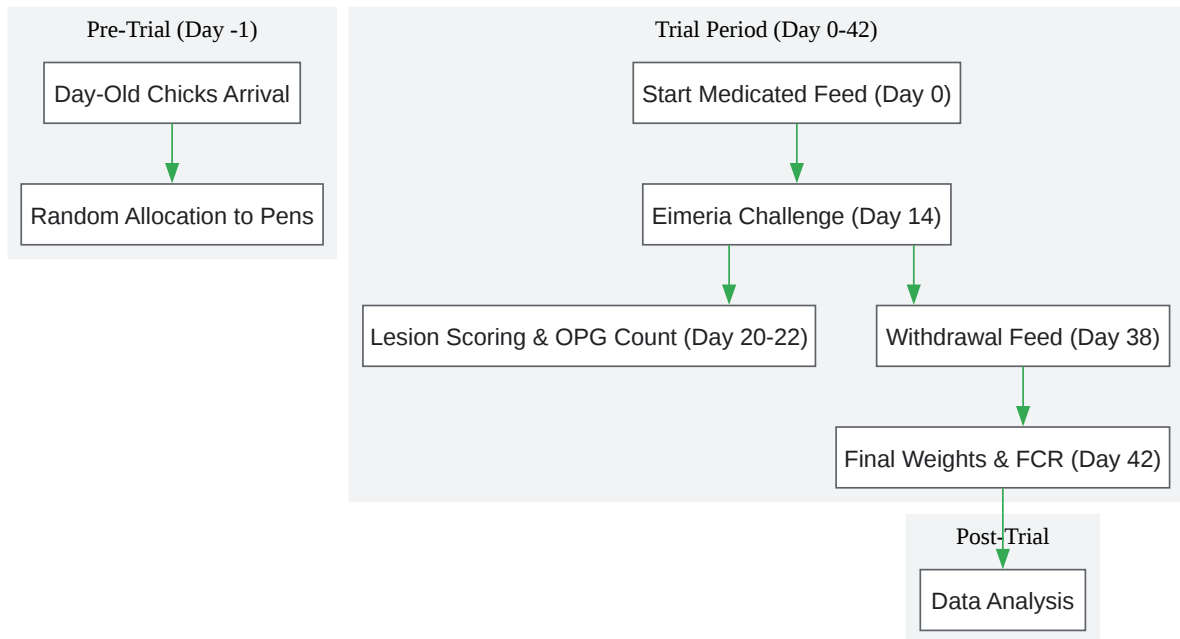
- **Performance:** Bird weight and feed consumption are recorded on specific days (e.g., 0, 21, and 42) to calculate Body Weight Gain (BWG) and Feed Conversion Ratio (FCR). Mortality is recorded daily.
- **Lesion Scoring:** On day 20 (6 days post-infection), a subset of birds (e.g., 4-5 per pen) is randomly selected, euthanized, and necropsied. The upper, middle, and cecal sections of the intestine are scored for coccidial lesions based on a 0-4 scale.[\[1\]](#)
- **Oocyst Counts:** On days 5-8 post-infection, fresh fecal samples are collected from each pen. Oocysts per gram (OPG) are determined using a McMaster counting chamber.

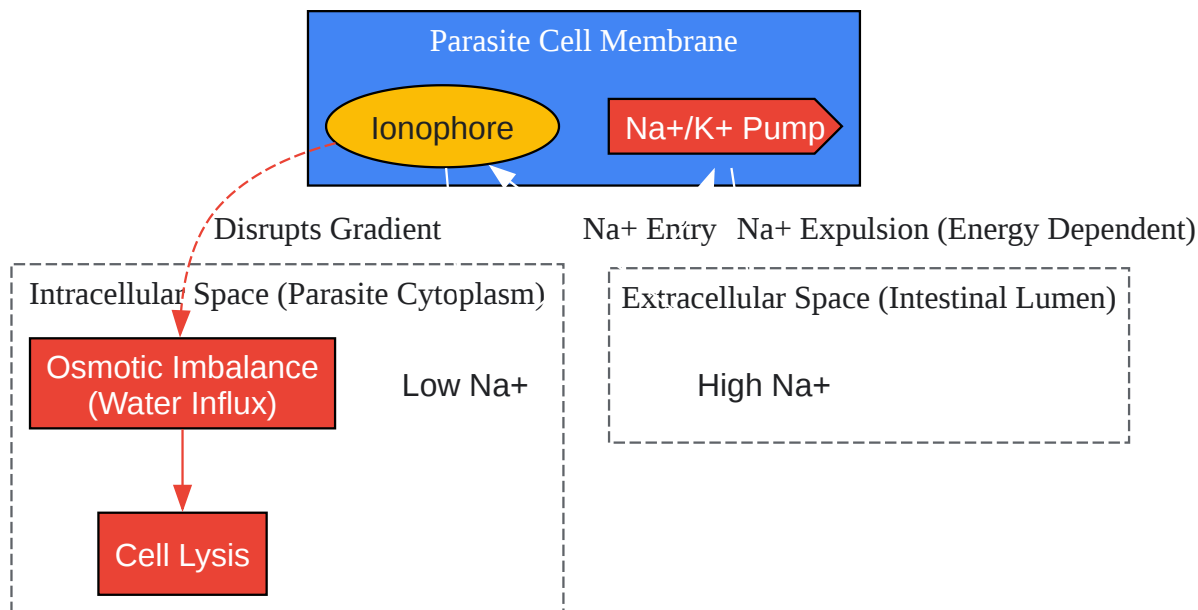
4. Statistical Analysis:

- The pen is considered the experimental unit. Data are analyzed using Analysis of Variance (ANOVA). Significant differences between treatment group means are determined using a multiple comparison test (e.g., Duncan's Multiple Range Test). A P-value of <0.05 is considered statistically significant.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key mechanism of action for a class of comparator drugs.





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References

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